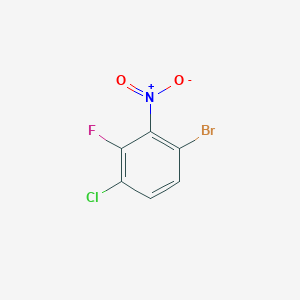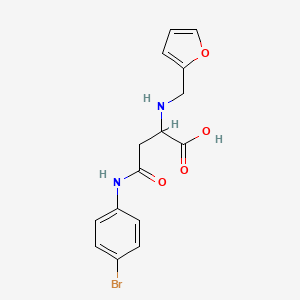
1-Bromo-4-chloro-3-fluoro-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-4-chloro-3-fluoro-2-nitrobenzene is a polyhalo substituted benzene . It has a molecular weight of 209.44 .
Synthesis Analysis
The compound undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, chloro, fluoro, and nitro groups . The linear formula of the compound is BrC6H3(Cl)F .Chemical Reactions Analysis
This compound is used in the preparation of benzonorbornadiene derivative . It may also be used as a starting material in the multi-step synthesis of AZD3264, an IKK2 (inhibitor of nuclear factor κ-B kinase-2) inhibitor .Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.556 (lit.) . It has a boiling point of 91-92 °C/20 mmHg (lit.) and a density of 1.678 g/mL at 25 °C (lit.) .科学的研究の応用
Vibrational Spectroscopy Analysis
Research on trisubstituted benzenes, including 1-bromo-4-chloro-3-fluoro-2-nitrobenzene, has focused on understanding their vibrational spectroscopy properties. Studies have utilized transferable valence force fields to analyze in-plane and out-of-plane vibrations, leading to revised vibrational assignments for these molecules. This analytical approach aids in the detailed characterization of molecular vibrations, providing insights into molecular structures and interactions (Reddy & Rao, 1994).
Dissociative Electron Attachment Studies
Dissociative electron attachment (DEA) studies on nitrobenzene derivatives, including this compound, have been conducted to understand the behavior of temporary anion states. These studies reveal the formation of long-lived negative ions and their subsequent dissociation, offering insights into the electron attachment energies and processes in nitrobenzene derivatives. Such research is crucial for understanding the electron transfer mechanisms in these compounds (Asfandiarov et al., 2007).
Fluorination Techniques
The fluorination of aromatic compounds, including this compound, has been explored using xenon difluoride in the presence of boron trifluoride etherate. This methodology enables selective fluorination at specific positions on the benzene ring, contributing to the synthesis of fluorinated aromatic compounds with varying substitution patterns. Such techniques are pivotal in the development of new materials and chemicals with desired properties (Fedorov et al., 2015).
Synthesis of Radiopharmaceuticals
The compound has been utilized in the synthesis of radiopharmaceuticals, such as N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), demonstrating its role in the development of diagnostic tools. This application highlights the importance of this compound in the preparation of compounds for medical imaging, offering insights into disease mechanisms and therapeutic effects (Klok et al., 2006).
Environmental Biodegradation
Investigations into the biodegradation of halonitroaromatic compounds, including this compound, have identified bacterial strains capable of degrading such compounds. This research is crucial for understanding the bioremediation potential of microorganisms in treating contaminated environments, offering a sustainable approach to mitigate pollution by halonitroaromatic compounds (Xu et al., 2022).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-bromo-4-chloro-3-fluoro-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWWELWYCRMPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)F)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1804382-30-6 |
Source


|
| Record name | 1-bromo-4-chloro-3-fluoro-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2666149.png)


![1-[4-(Oxolan-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2666157.png)
![2-(3,4-dimethoxyphenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2666159.png)
![(3R,3aS,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate](/img/structure/B2666160.png)

![1-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2666162.png)
![2-(4-chlorophenoxy)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2666163.png)

![methyl 2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]propanoate](/img/structure/B2666166.png)


